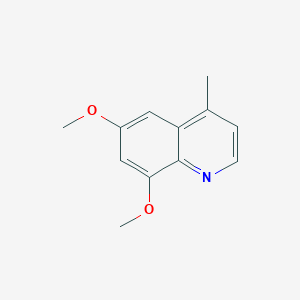
6,8-Dimethoxy-4-methylquinolin
Übersicht
Beschreibung
6,8-Dimethoxy-4-methylquinoline is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It appears as a white to light yellow to light orange crystalline powder .
Synthesis Analysis
The synthesis of 6,8-Dimethoxy-4-methylquinoline involves a reaction with sodium tetrachloroaurate (III) dihydrate in ethanol at 70°C for 24 hours . The reaction was monitored by TLC. After cooling, the solvent was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and extracted three times with a saturated solution of NaHCO3. The combined aqueous extracts were extracted three times with ethyl acetate. The combined organic extracts were dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexanes-ethyl acetate mixtures) to give quinoline .Molecular Structure Analysis
The InChI code for 6,8-Dimethoxy-4-methylquinoline is 1S/C12H13NO2/c1-8-4-5-13-12-10 (8)6-9 (14-2)7-11 (12)15-3/h4-7H,1-3H3 .Physical and Chemical Properties Analysis
6,8-Dimethoxy-4-methylquinoline has a melting point of 65 - 69 °C . It is a solid at 20°C .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
6,8-Dimethoxy-4-methylquinolin ist eine Verbindung, die aufgrund ihrer strukturellen Ähnlichkeit mit Chinolin, das für seine vielfältigen biologischen Aktivitäten bekannt ist, als Gerüst in der Wirkstoffforschung identifiziert wurde . Diese Verbindung kann bei der Synthese verschiedener biologisch aktiver Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Pharmazeutika mit potenziellen antimalariellen, antimikrobiellen und anticancerogenen Eigenschaften.
Materialsynthese
Im Bereich der Materialwissenschaften kann this compound bei der Synthese von fortschrittlichen Materialien verwendet werden. Seine Molekülstruktur ermöglicht die Herstellung komplexer organischer Verbindungen, die bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen eingesetzt werden können.
Chemische Forschung
Diese Verbindung spielt eine wichtige Rolle in der synthetischen organischen Chemie. Es dient als Baustein für den Aufbau komplexer chemischer Strukturen. Die Vielseitigkeit von this compound macht es zu einer wertvollen Verbindung für die Erforschung neuer Reaktionen und Synthesemethoden in der chemischen Forschung .
Biologische Studien
This compound wird in biologischen Studien verwendet, um Verbindungen zu synthetisieren, die eine breite Palette an biologischen Aktivitäten aufweisen. Zu diesen Aktivitäten gehören antimalarielle, antimikrobielle und anticancerogene Wirkungen, die für die Entwicklung neuer Behandlungen und Therapien entscheidend sind .
Pharmazeutika
Die Anwendungen der Verbindung in der Pharmaindustrie sind vielfältig und reichen von der frühen Wirkstoffforschung bis hin zur Entwicklung endgültiger Arzneimittelformulierungen. Es wird häufig als Zwischenprodukt bei der Synthese von Medikamenten verwendet, die verschiedene Krankheiten bekämpfen, was seine Bedeutung in der pharmazeutischen Industrie unterstreicht.
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen analytischen Methoden verwendet werden. Seine klar definierte Struktur und Eigenschaften machen es für die Kalibrierung von Instrumenten und die Validierung analytischer Verfahren geeignet .
Organische Synthese
Als heterocyclische Verbindung ist this compound an der Synthese von Chinolinderivaten beteiligt, die in der organischen Synthese wichtig sind. Es wird zur Konstruktion komplexer organischer Moleküle verwendet und trägt zur Entwicklung neuer synthetischer Methoden bei .
Umweltwissenschaften
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht umfangreich dokumentiert sind, können Verbindungen wie this compound auf ihre Umweltbelastung, ihren Abbau und ihre potenzielle Verwendung in Umweltbehebungsprozessen untersucht werden .
Safety and Hazards
6,8-Dimethoxy-4-methylquinoline can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
6,8-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-13-12-10(8)6-9(14-2)7-11(12)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXKOXPAULZIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659889 | |
| Record name | 6,8-Dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51049-14-0 | |
| Record name | 6,8-Dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dimethoxy-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)



